molecular formula C7H10N2O2 B052709 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113131-46-7

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B052709
M. Wt: 154.17 g/mol
InChI Key: DTJLXXLXQPOQBZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a compound synthesized from various precursors through a series of chemical reactions. It is characterized using different spectroscopic methods and has been studied for its molecular structure and properties.

Synthesis Analysis

The synthesis of related pyrazole compounds involves steps like Claisen condensation, cyclization, deamination, and hydrolysis reactions. Improved methods have increased the yield significantly, from 70% to 97.1% (Dong, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, is often confirmed using techniques like single-crystal X-ray diffraction studies. These studies reveal details about the compound's 3D molecular structure and intermolecular interactions (Viveka et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives can form various coordination polymers when assembled with metal ions, showing different structural diversities and properties. This includes the formation of chiral and achiral coordination polymers, as seen in studies involving bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands (Cheng et al., 2017).

Physical Properties Analysis

Research on the physical properties of pyrazole derivatives includes studies on their thermal and luminescence properties in the solid state. These properties are influenced by the molecular structure and the types of intermolecular interactions present in the compounds (Cheng et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are explored through various reactions, such as cyclocondensation and acylation reactions. These reactions often result in high regioselectivity and yield a range of pyrazole-based compounds with diverse chemical properties (Machado et al., 2011).

Scientific Research Applications

  • Improved Synthesis Techniques:

    • An enhanced method for synthesizing 1H-pyrazole-4-carboxylic acid, achieving higher yields up to 97.1% (Dong, 2011).
  • Structural and Spectral Analysis:

    • Detailed experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, including structural characterization and analysis using various spectroscopic methods and density functional theory (Viveka et al., 2016).
  • Application in Corrosion Inhibition:

    • Pyrazole derivatives have been evaluated as effective corrosion inhibitors for steel in hydrochloric acid, showing significant reduction in corrosion rates (Herrag et al., 2007).
  • Pharmaceutical Potential:

    • Investigation into pyrazole-4-carboxylic acid ethyl esters for their analgesic and anti-inflammatory activities, identifying compounds with potential as new analgesic and anti-inflammatory agents (Gokulan et al., 2012).
    • Synthesis of new compounds with pyrazole and thiadiazole structures, exploring their auxin activities and potential antiblastic effects on wheat gemma (Yue et al., 2010).
  • Development of Coordination Polymers:

    • Synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, exploring their structural diversity and properties (Cheng et al., 2017).

Safety And Hazards

This compound may cause serious eye irritation and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

As of 2023, amides of the acid were commercialized in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) .

properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJLXXLXQPOQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360087
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

113131-46-7
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ishimoto, Y Sawai, N Fukuda, T Nagata, T Ikemoto - Tetrahedron, 2013 - Elsevier
… Compound 9 was acylated with 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid 10a and 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to give 1 and 11, respectively. Hemifumarate 2 …
Number of citations: 8 www.sciencedirect.com

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